Cas no 1511081-49-4 (4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester)

4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
-
- MDL: MFCD21800447
- インチ: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3
- InChIKey: MYXFSPQLWCWBTB-UHFFFAOYSA-N
- ほほえんだ: C1C=CC=C2C(NC)CCN(C(=O)OC(C)(C)C)C=12
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1127131-5g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 5g |
$3355 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127131-250mg |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 97% | 250mg |
$390 | 2022-10-24 | |
eNovation Chemicals LLC | Y1127131-500mg |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 500mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127131-1g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 1g |
$890 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127131-5g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 5g |
$3355 | 2025-02-24 | |
eNovation Chemicals LLC | Y1127131-1g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 1g |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127131-5g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 5g |
$3355 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127131-500mg |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 500mg |
$555 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127131-1g |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 1g |
$890 | 2025-02-24 | |
eNovation Chemicals LLC | Y1127131-500mg |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester |
1511081-49-4 | 95% | 500mg |
$555 | 2025-02-24 |
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl esterに関する追加情報
Compound CAS No. 1511081-49-4: 4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
The compound with CAS No. 1511081-49-4, commonly referred to as 4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their potential in pharmacology and materials science. The structure of this compound is characterized by a quinoline ring system with a methylamino group at the 4-position and a tert-butyl ester group attached to the carboxylic acid moiety at the 1-position.
Recent studies have highlighted the importance of quinoline derivatives in various therapeutic areas, including anti-cancer, anti-inflammatory, and neuroprotective applications. The presence of the methylamino group in this compound introduces unique electronic properties, which can enhance its bioactivity. Additionally, the tert-butyl ester group serves as a protecting group during synthesis and can be easily modified to explore different pharmacokinetic profiles.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have utilized similar quinoline derivatives as building blocks for constructing multi-targeted drugs, which can address multiple pathological pathways simultaneously. For instance, a study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited potent inhibitory activity against key enzymes involved in cancer progression.
In terms of synthesis, the preparation of 4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester involves a series of well-established organic reactions. The process typically begins with the formation of the quinoline skeleton through cyclization reactions, followed by functionalization at specific positions to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining high yields and purity.
The structural versatility of this compound also makes it an attractive candidate for exploring new synthetic methodologies. For example, recent advancements in catalytic asymmetric synthesis have enabled the construction of enantioselective derivatives, which are crucial for studying stereochemical effects on biological activity. Furthermore, computational chemistry tools such as molecular docking and quantum mechanics calculations have been employed to predict binding affinities and optimize molecular properties.
From a toxicological perspective, preliminary safety assessments indicate that this compound exhibits low toxicity in vitro and in vivo models. However, further studies are required to fully understand its long-term effects and potential bioaccumulation properties. Regulatory agencies emphasize the importance of thorough safety evaluations before any compound can be considered for clinical trials or commercial applications.
In conclusion, CAS No. 1511081-49-4, or 4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester, represents a valuable molecule with diverse applications across multiple disciplines. Its structural features and synthetic flexibility make it an ideal candidate for advancing drug discovery efforts and exploring novel chemical transformations. As research continues to uncover its full potential, this compound is poised to play a significant role in addressing unmet medical needs and driving innovation in the chemical sciences.
1511081-49-4 (4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester) 関連製品
- 1692535-12-8(N-(2,3-dimethyloxolan-3-yl)prop-2-enamide)
- 2246-42-6(2-methoxynaphthalen-1-amine)
- 1331786-39-0(1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)
- 1261449-26-6(2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 2549041-95-2(N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine)
- 2228947-46-2(1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine)
- 2034247-24-8(3-(2-chloro-6-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide)
- 101143-86-6((R)-(2S,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)
- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)
- 2248407-86-3(1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate)




